molecular formula C28H24N2O5 B12021335 1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate CAS No. 765291-68-7

1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate

Cat. No.: B12021335
CAS No.: 765291-68-7
M. Wt: 468.5 g/mol
InChI Key: MTLNEYHDYXIGAU-RDRPBHBLSA-N
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Preparation Methods

The synthesis of 1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate can be compared with other similar compounds, such as:

These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.

Properties

CAS No.

765291-68-7

Molecular Formula

C28H24N2O5

Molecular Weight

468.5 g/mol

IUPAC Name

[1-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate

InChI

InChI=1S/C28H24N2O5/c1-3-34-21-15-12-20(13-16-21)28(32)35-26-17-14-19-8-4-5-9-22(19)24(26)18-29-30-27(31)23-10-6-7-11-25(23)33-2/h4-18H,3H2,1-2H3,(H,30,31)/b29-18+

InChI Key

MTLNEYHDYXIGAU-RDRPBHBLSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC=CC=C4OC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC=CC=C4OC

Origin of Product

United States

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